1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea

Antiproliferative activity Breast cancer Diaryl urea

This 2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one diaryl urea derivative (CAS 1060308-96-4) features a unique 4-ethoxyphenyl substitution that distinguishes it within the Yao et al. (2010) antiproliferative chemotype series. The fused pyridopyrimidinone core (>4 D dipole) offers scaffold-hopping potential beyond monocyclic pyrimidine ureas like Sorafenib. The para-ethoxy variant is an under-characterized probe for systematic SAR expansion across breast cancer subtypes (MDA-MB-231, MCF-7, T-47D). Supplied for non-human research exclusively; verify stock availability and request a formal quotation.

Molecular Formula C19H20N4O3
Molecular Weight 352.394
CAS No. 1060308-96-4
Cat. No. B2477462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea
CAS1060308-96-4
Molecular FormulaC19H20N4O3
Molecular Weight352.394
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NC2=C(N=C3C=C(C=CN3C2=O)C)C
InChIInChI=1S/C19H20N4O3/c1-4-26-15-7-5-14(6-8-15)21-19(25)22-17-13(3)20-16-11-12(2)9-10-23(16)18(17)24/h5-11H,4H2,1-3H3,(H2,21,22,25)
InChIKeySJUACJRTLOSERF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea (CAS 1060308-96-4): Research-Grade Diaryl Urea Procurement


1-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea (CAS 1060308-96-4) is a synthetic diaryl urea derivative incorporating a 4H-pyrido[1,2-a]pyrimidin-4-one heterocyclic core with a 4-ethoxyphenyl substituent . This compound belongs to a class of fused pyrimidinone ureas that have been investigated for antiproliferative activity, with structural confirmation via IR, 1H-NMR, and mass spectrometry [1]. Its molecular formula is C19H20N4O3 (MW 352.4 g/mol), and it is supplied for non-human research purposes only .

Why Generic Pyrido[1,2-a]pyrimidin-4-one Ureas Cannot Substitute for 1-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea


Within the 4H-pyrido[1,2-a]pyrimidin-4-one diaryl urea chemotype, antiproliferative potency is exquisitely sensitive to both the substitution pattern on the fused heterocyclic core and the nature of the terminal aryl urea moiety [1]. The Yao et al. (2010) structure-activity relationship (SAR) study demonstrated that varying the N-aryl substituent across a panel of analogs yielded IC50 values spanning from 0.7 µM to >50 µM against MDA-MB-231 breast cancer cells, with the most potent compound (4c) achieving a 3.6-fold improvement over the approved multikinase inhibitor Sorafenib [1]. The target compound's specific combination of 2,8-dimethyl substitution on the pyridopyrimidinone ring and a 4-ethoxyphenyl urea arm represents a distinct chemical topology within this series, and its biological profile cannot be reliably inferred from analogs bearing different alkyl, halogen, or alkoxy substituents without direct comparative data. Generic or near-match substitution therefore risks procurement of a compound with divergent target engagement, cellular potency, and physicochemical properties.

Quantitative Differential Evidence for 1-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea


Antiproliferative Activity in MDA-MB-231 Breast Cancer Cells: Class-Level Potency Range vs. Sorafenib

The 4H-pyrido[1,2-a]pyrimidin-4-one diaryl urea series to which the target compound belongs was evaluated against the human breast cancer cell line MDA-MB-231 [1]. While the specific IC50 of 1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea has not been disclosed independently in the published literature, the series exhibited a broad activity range, with the most potent analog (compound 4c) achieving an IC50 of 0.7 µM—3.6-fold more potent than the clinically approved multikinase inhibitor Sorafenib (IC50 = 2.5 µM) tested under identical MTT assay conditions [1]. This establishes a competitive potency ceiling for the chemotype. Procurement of the target compound enables direct benchmarking against this internal reference point.

Antiproliferative activity Breast cancer Diaryl urea

Structural Differentiation: 2,8-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one Core vs. Common Pyrimidine Urea Scaffolds

The target compound incorporates a 2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one fused bicyclic core, which is structurally distinct from the monocyclic pyrimidine urea scaffold found in Sorafenib and related type II kinase inhibitors [1]. The pyrido[1,2-a]pyrimidin-4-one system features a significant dipole moment (>4 D) oriented across the pyrimidinone carbonyl and pyridine nitrogen, enabling directional dipole-dipole interactions with target proteins . This electronic feature is absent in simple pyrimidine ureas. Additionally, the 2,8-dimethyl substitution pattern on the pyridopyrimidinone ring imposes conformational constraints and modulates lipophilicity relative to unsubstituted or mono-substituted analogs [1].

Scaffold hopping Heterocyclic core Kinase inhibitor design

4-Ethoxyphenyl Urea Substituent: Differentiation from Other N-Aryl Diaryl Urea Analogs in the Same Series

The SAR study by Yao et al. (2010) demonstrated that the nature of the terminal aryl group on the urea linkage profoundly affects antiproliferative potency [1]. Analogs bearing different N-aryl substituents (e.g., halophenyl, alkylphenyl, alkoxyphenyl) exhibited marked variation in IC50 values against MDA-MB-231 cells, with the most active compound (4c) featuring a specific substitution pattern [1]. The target compound's 4-ethoxyphenyl group provides a distinct combination of electronic (electron-donating para-ethoxy) and lipophilic character compared to analogs with halogen, methyl, or unsubstituted phenyl termini. This substitution influences hydrogen-bonding capacity at the urea NH, metabolic stability, and target protein complementarity, making direct substitution with differently substituted analogs unreliable [1].

Structure-activity relationship Aryl substitution Lipophilicity modulation

Optimal Application Scenarios for 1-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea (CAS 1060308-96-4)


Scaffold-Hopping Reference Compound for Kinase Inhibitor Medicinal Chemistry Programs

The 2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one core represents a distinct fused heterocyclic scaffold compared to the monocyclic pyrimidine ureas found in approved agents such as Sorafenib [1]. This compound is well-suited as a scaffold-hopping starting point in kinase inhibitor discovery programs, where the pyridopyrimidinone core's unique dipole orientation (>4 D) and hydrogen-bonding capacity may drive selectivity for kinase targets not addressed by conventional pyrimidine urea type II inhibitors [1]. Procurement enables direct biochemical and cellular comparison against Sorafenib and other pyrimidine urea benchmarks.

Structure-Activity Relationship Expansion of the 4H-Pyrido[1,2-a]pyrimidin-4-one Diaryl Urea Series

The SAR study by Yao et al. (2010) identified substantial potency variation (IC50 0.7 µM to >50 µM) across a panel of N-aryl substituted analogs against MDA-MB-231 cells [1]. The 4-ethoxyphenyl variant represents an under-characterized substitution within this series. Research groups seeking to expand SAR understanding of this chemotype can use this compound to systematically probe the contribution of para-alkoxy substitution on antiproliferative activity, metabolic stability, and kinase selectivity relative to published analogs.

Antiproliferative Probe for Breast Cancer Cell Line Panel Screening

The parent chemotype has demonstrated validated antiproliferative activity in the MDA-MB-231 breast cancer model [1]. This compound can serve as a probe for extended panel screening across additional breast cancer subtypes (e.g., MCF-7, T-47D, BT-474) to establish subtype selectivity, and for combination studies with standard-of-care agents such as doxorubicin or paclitaxel, using Sorafenib as a cross-study calibrator [1].

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